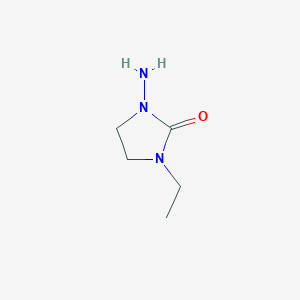

1-Amino-3-ethylimidazolidin-2-one

Description

Historical Development and Significance of Cyclic Urea (B33335) Architectures

The journey of cyclic ureas is intrinsically linked to the history of urea itself. The synthesis of urea by Friedrich Wöhler in 1828 from inorganic precursors was a landmark event that dismantled the theory of vitalism, which posited that organic compounds could only be produced by living organisms. nih.govnih.gov This breakthrough opened the door to synthetic organic chemistry and laid the groundwork for the creation of countless organic molecules, including cyclic urea derivatives.

Cyclic ureas, such as imidazolidin-2-one (also known as ethyleneurea), are structurally characterized by a urea functional group incorporated into a heterocyclic ring. The biological significance of urea was further highlighted by the discovery of the urea cycle by Hans Krebs and Kurt Henseleit in 1932, the first metabolic cycle to be elucidated. nih.govsigmaaldrich.comnih.gov The development of synthetic methods to create cyclic urea architectures has allowed chemists to explore their vast chemical space, leading to their application as intermediates, ligands, and key structural motifs in pharmaceuticals and agrochemicals. acs.orgnih.gov

The Imidazolidin-2-one Nucleus as a Privileged Structure in Synthetic Chemistry

The concept of a "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. pharmaffiliates.comsigmaaldrich.com These scaffolds provide a versatile template that can be chemically modified to create libraries of compounds with a high hit rate in biological screening.

The imidazolidin-2-one nucleus is widely regarded as a privileged structure. acs.org Its key features include:

Structural Rigidity: The five-membered ring provides a constrained conformation, which can be beneficial for binding to specific protein targets.

Hydrogen Bonding Capability: The two nitrogen atoms and the carbonyl oxygen can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems.

Synthetic Accessibility: The scaffold can be readily synthesized and functionalized at the nitrogen positions, allowing for the systematic exploration of structure-activity relationships (SAR). acs.org

Numerous FDA-approved drugs, such as the antihypertensive agent imidapril (B193102) and the antibiotic azlocillin, contain the imidazolidin-2-one moiety, underscoring its importance and validating its status as a privileged scaffold in drug discovery. acs.org

Positioning of 1-Amino-3-ethylimidazolidin-2-one within the Landscape of N-Substituted Imidazolidin-2-ones

N-substituted imidazolidin-2-ones represent a broad class of compounds where one or both nitrogen atoms of the core ring are functionalized. The nature of these substituents dramatically influences the molecule's physical, chemical, and biological properties. Research has shown that introducing different groups at the N1 and N3 positions can lead to a wide range of biological activities, including immunosuppressive effects.

The specific compound, This compound , is defined by two key substitutions on the imidazolidin-2-one nucleus:

An amino group (-NH2) at the N1 position.

An ethyl group (-CH2CH3) at the N3 position.

While the imidazolidin-2-one core is common, and various N-substituted derivatives have been synthesized and studied, a detailed survey of scientific literature reveals a notable absence of specific research focused exclusively on this compound. However, related structures have been explored. For instance, the synthesis of N-amino-imidazolin-2-ones (the unsaturated analog) has been reported, highlighting the chemical feasibility of the N-amino functionality. pharmaffiliates.com Furthermore, the 3-ethylimidazolidin-2-one core is a known substructure in more complex molecules, such as the nematicide Imicyafos.

Therefore, this compound sits (B43327) at the intersection of known structural motifs but remains a scientifically uncharted entity. Its structure suggests potential for further functionalization at the amino group, making it an interesting, albeit currently hypothetical, building block for synthetic chemistry.

Research Data on Structurally Related N-Substituted Imidazolidin-2-ones

Due to the lack of published data for this compound, the following table presents information on related, well-characterized N-substituted imidazolidin-2-ones to provide context for this chemical class.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding | Reference |

| 1-(2-Aminoethyl)imidazolidin-2-one | C₅H₁₁N₃O | 129.16 | Commercially available chemical intermediate. | ||

| 1-(4-Bromophenyl)imidazolidin-2-one | C₉H₉BrN₂O | 241.09 | Synthesized and evaluated for immunosuppressive activity. | ||

| 1-(4-Methylthiophenyl)imidazolidin-2-one | C₁₀H₁₂N₂OS | 208.28 | Synthesized and evaluated for immunosuppressive activity. | ||

| 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | C₁₀H₁₃N₃O | 193.23 | Commercially available as a solid chemical. |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-ethylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c1-2-7-3-4-8(6)5(7)9/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHRRNOGBXGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935555-45-5 | |

| Record name | 1-amino-3-ethylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Amino 3 Ethylimidazolidin 2 One

Reactivity of the Imidazolidin-2-one Ring System

The imidazolidin-2-one core is a prevalent motif in many biologically active compounds and serves as a versatile synthetic intermediate. nih.govmdpi.com Its reactivity is primarily centered on the two ring nitrogen atoms and the carbonyl group.

Functionalization at Ring Nitrogen Atoms

The nitrogen atoms of the imidazolidin-2-one ring are nucleophilic and can undergo various functionalization reactions, such as alkylation and arylation. The presence of an existing substituent, like the ethyl group at the N-3 position and the amino group at the N-1 position of the target molecule, influences the reactivity of these nitrogens.

N-Alkylation: The nitrogen atoms of cyclic ureas can be alkylated using alkyl halides or other electrophilic alkylating agents. For instance, the N-alkylation of ambident and weakly nucleophilic imino-thiazolidinones, a related heterocyclic system, has been achieved using alkyl fluorosulfonates generated in situ from alcohols and SO2F2 gas. nih.gov This highlights a potential pathway for further functionalization of the amino group on the 1-Amino-3-ethylimidazolidin-2-one ring, assuming the exocyclic amino group is more nucleophilic than the ring nitrogens.

N-Arylation: Palladium-catalyzed N-arylation is a common method for functionalizing nitrogen heterocycles. organic-chemistry.org For example, N-arylation of indoles with various aryl halides is possible using a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org Similar copper-catalyzed methodologies have been developed for the N-arylation of imidazoles under mild conditions, which could potentially be adapted for the amino group of this compound. organic-chemistry.org

Reactivity of the Carbonyl Group within the Imidazolidin-2-one Core

The carbonyl group in the imidazolidin-2-one ring is electrophilic at the carbon atom and nucleophilic/basic at the oxygen atom. youtube.com This dual nature allows for a range of reactions.

Nucleophilic Addition: The most significant reaction of the carbonyl group is nucleophilic addition to the carbon, which changes its hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com This reaction is fundamental to many transformations.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group or an alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones and aldehydes to alcohols. youtube.com While NaBH₄ can reduce ketones, the stronger reagent LiAlH₄ is often required for less reactive carbonyls like those in esters and amides. youtube.com

Addition of Organometallics: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to the carbonyl carbon, forming alkoxide salts which can be protonated to yield tertiary alcohols. youtube.comallstudiesjournal.com Asymmetric addition of organozinc reagents to aldehydes and ketones is a well-established method for creating chiral alcohols. elsevierpure.com

Conversion to Thiocarbonyl: The carbonyl group can be converted to a thiocarbonyl (C=S) group. This transformation is often achieved using reagents like Lawesson's reagent. The resulting imidazolidine-2-thione derivatives are also synthetically useful intermediates. researchgate.netrsc.org For example, 5-hydroxy-imidazolidine-2-thione derivatives have been synthesized via a domino reaction involving N-heterocyclic carbenes. researchgate.netrsc.org

Transformations Involving the 1-Amino Moiety of this compound

The exocyclic 1-amino group is a key reactive site. Its nucleophilicity allows for a variety of transformations to create new derivatives.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. While the 1-amino group in this compound is attached to a nitrogen atom of the ring, it may undergo similar reactions, potentially leading to the elimination of N₂ and the formation of a reactive intermediate.

Reaction with Isocyanates: The amino group can react with isocyanates to form urea (B33335) derivatives. This reaction is a common method for building more complex molecular structures.

Intramolecular Cyclization and Rearrangement Mechanisms in Imidazolidin-2-one Formation

The synthesis of the imidazolidin-2-one ring itself often involves intramolecular cyclization reactions. Several synthetic strategies have been developed, each with its own mechanistic pathway.

One common approach is the reaction of a 1,2-diamine with a carbonylating agent like phosgene (B1210022) or its equivalents (e.g., carbonyldiimidazole, CDI). mdpi.comnih.govmdpi.com The mechanism involves a sequential intermolecular and intramolecular nucleophilic acyl substitution. mdpi.com

A highly regioselective synthesis involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles. The proposed mechanism proceeds through the formation of an iminium cation intermediate after intramolecular cyclization and elimination of an alcohol molecule. This cation then reacts with the nucleophile. nih.gov

Another powerful, atom-economical method is the intramolecular hydroamidation of unsaturated ureas. mdpi.comacs.org For example, base-catalyzed intramolecular hydroamidation of propargylic ureas provides access to imidazolidin-2-ones and imidazol-2-ones under mild conditions. acs.orgresearchgate.net DFT calculations suggest that the formation of imidazolidin-2-one proceeds via the cyclization of a deprotonated urea intermediate. acs.org

Cascade reactions also offer efficient routes. A one-pot synthesis of 4-substituted imidazolidin-2-ones from α-chloroaldoxime O-methanesulfonates and 4-aminobut-2-enoates involves a cascade of nucleophilic substitution, Tiemann rearrangement, and an intramolecular Michael addition. sci-hub.semdpi.com

Table 1: Selected Synthetic Routes to Imidazolidin-2-one Derivatives

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |

|---|---|---|---|

| 1,2-Diamine, Carbonylating Agent (e.g., CDI) | - | Carbonyl Insertion / Cyclization | nih.govmdpi.com |

| N-(2,2-Dialkoxyethyl)urea, C-Nucleophile | Acid (e.g., TFA) | Intramolecular Cyclization / Substitution | nih.gov |

| Propargylic Urea | Base (e.g., BEMP) | Intramolecular Hydroamidation | acs.org |

| N-Allylurea, Aryl/Alkenyl Bromide | Pd Catalyst | Carboamination | nih.gov |

| α-Chloroaldoxime O-methanesulfonate, 4-Aminobut-2-enoate | DMAP | Cascade (Substitution, Rearrangement, Michael Addition) | sci-hub.se |

Hydrolytic Behavior and Stability Pathways of Imidazolidin-2-one Derivatives

The stability of the imidazolidin-2-one ring to hydrolysis is an important consideration for its application. Generally, cyclic ureas are susceptible to hydrolysis under acidic or basic conditions, which leads to ring-opening and the formation of the corresponding diamine. chemicalbook.comchemicalbook.com

The rate of hydrolysis can be significantly influenced by substituents on the ring and the pH of the medium. illinois.edu For some hindered aromatic ureas, a pH-independent hydrolytic kinetic profile has been observed, which is attributed to a dynamic bond dissociation-controlled mechanism. illinois.edu In contrast, the hydrolysis of many other ureas is pH-dependent. illinois.edufkit.hr

Computational studies on the hydrolysis of a nonaromatic imidazolidine-2-ylidene, a related compound, indicated that the ring-opened product is significantly more stable than the corresponding carbene-water complex, suggesting a thermodynamic driving force for hydrolysis. acs.orgresearchgate.net The hydrolysis of urea itself can be catalyzed by metal complexes, such as those of palladium(II), which proceed through a carbamic acid intermediate. nih.gov

Table 2: Factors Influencing Hydrolytic Stability of Urea Derivatives

| Factor | Effect on Hydrolysis Rate | Mechanism/Reason | Reference |

|---|---|---|---|

| pH | Variable; can be pH-dependent or independent | Acid or base catalysis of ring-opening vs. bond dissociation control | illinois.edufkit.hr |

| Steric Hindrance | Can increase stability | Shields the electrophilic carbonyl carbon from nucleophilic attack | illinois.edu |

| Electronic Effects | Electron-withdrawing groups can increase susceptibility to nucleophilic attack | Increases the partial positive charge on the carbonyl carbon | allstudiesjournal.comlibretexts.org |

| Metal Catalysts | Can significantly increase hydrolysis rate | Coordination to the urea facilitates nucleophilic attack (e.g., by water) | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Amino 3 Ethylimidazolidin 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Amino-3-ethylimidazolidin-2-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Unambiguous Assignment of Proton (¹H NMR) and Carbon (¹³C NMR) Resonances

The ¹H and ¹³C NMR spectra of this compound provide a fingerprint of its molecular structure. The chemical shift of each nucleus is influenced by its local electronic environment, which is determined by factors such as proximity to electronegative atoms (oxygen, nitrogen) and the carbonyl group.

In the ¹H NMR spectrum, the protons of the ethyl group are expected to appear as a triplet (for the methyl, -CH₃) and a quartet (for the methylene (B1212753), -CH₂-), a characteristic pattern due to spin-spin coupling. The methylene protons on the imidazolidin-2-one ring (at positions 4 and 5) are diastereotopic and would likely appear as complex multiplets. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

In the ¹³C NMR spectrum, four distinct signals are anticipated for the core structure and the ethyl substituent. The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 160-170 ppm for cyclic ureas. mdpi.com The carbons of the ethyl group and the ring methylene carbons will have characteristic shifts influenced by the adjacent nitrogen atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| C=O (Position 2) | - | - | 163-165 |

| N-CH₂-CH₃ (Ethyl Methylene) | ~3.3 - 3.5 | Quartet (q) | ~35-40 |

| N-CH₂-CH₃ (Ethyl Methyl) | ~1.1 - 1.3 | Triplet (t) | ~13-16 |

| C4-H₂ / C5-H₂ (Ring) | ~3.2 - 3.8 | Multiplets (m) | ~45-50 |

| N-NH₂ | Variable (broad singlet) | Singlet (s, br) | - |

Application of Two-Dimensional NMR Techniques (COSY, HETCOR, NOESY, COLOC)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the signals observed in 1D spectra and for determining the complete bonding framework and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group. It would also reveal correlations between the non-equivalent protons at the C4 and C5 positions of the ring and potentially between the geminal protons at each of these positions. mdpi.com

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the ethyl group's -CH₂- proton to the ~35-40 ppm carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For example, NOESY could show correlations between the protons of the ethyl group and the adjacent protons on the imidazolidinone ring, helping to define the preferred orientation of the ethyl substituent relative to the ring.

COLOC (Correlation Spectroscopy for Long-Range Couplings) or HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the modern equivalent of COLOC and shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the carbon skeleton. For instance, the methyl protons of the ethyl group would show a correlation to the N-CH₂ carbon, and the methylene protons of the ethyl group would show correlations to both the methyl carbon and the C2 (carbonyl) and C5 carbons of the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification. nih.govrsc.org

For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) group of the cyclic urea (B33335), typically appearing in the range of 1680-1720 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amino group (-NH₂) would be visible as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the ethyl and ring methylene groups would appear around 2850-3000 cm⁻¹. The N-H bending vibration of the amino group is expected around 1590-1650 cm⁻¹. capes.gov.br

Raman spectroscopy would also detect these vibrations, though with different relative intensities. The C=O stretch is typically also strong in the Raman spectrum. Raman is often particularly useful for observing symmetric vibrations and vibrations of the molecular backbone. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Urea C=O | 1680 - 1720 | Strong |

| N-H Bend | -NH₂ | 1590 - 1650 | Variable |

| C-N Stretch | Ring C-N | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₅H₁₁N₃O, which corresponds to a monoisotopic mass of 129.0902 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 130.0980.

Under collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the [M+H]⁺ ion would fragment in predictable ways. The fragmentation pathways are crucial for confirming the structure. Key fragmentation processes would likely include:

Loss of the amino group: Cleavage of the N-N bond could lead to the loss of ammonia (B1221849) (NH₃), resulting in a fragment ion.

Loss of the ethyl group: Cleavage of the N-ethyl bond could occur, leading to the loss of an ethene molecule (C₂H₄) via a rearrangement, or an ethyl radical.

Ring cleavage: The imidazolidinone ring can fragment in several ways, such as through the loss of CO or other small neutral molecules. Common fragmentation patterns for cyclic compounds involve retro-Diels-Alder type reactions or other ring-opening mechanisms. nih.gov

Table 3: Predicted MS Fragmentation for this compound

| m/z (Predicted) | Ion Description | Proposed Neutral Loss |

|---|---|---|

| 130.0980 | [M+H]⁺ | - |

| 113.0713 | [M+H - NH₃]⁺ | Ammonia (NH₃) |

| 101.0818 | [M+H - C₂H₅]⁺ (via radical loss) | Ethyl radical (•C₂H₅) |

| 73.0655 | [C₃H₇N₂]⁺ | Loss of ethyl isocyanate fragment |

| 57.0573 | [C₃H₅N]⁺ | Ring fragmentation products |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as N-amino-imidazolidin-2-one (Aid) peptidomimetics, offers significant insight. nih.gov

Studies on Aid have shown that the five-membered imidazolidinone ring is not planar but adopts a puckered conformation, typically a twist or an envelope form, to relieve ring strain. nih.gov In the crystal lattice of an Aid-containing peptide, both types II and II' β-turn geometries were observed, stabilized by intramolecular hydrogen bonds. The planarity of the urea moiety is also a key structural feature, although some pyramidalization at the nitrogen atoms can occur. nih.gov

For this compound, X-ray analysis would be expected to reveal:

A non-planar, puckered five-membered ring.

The specific conformation of the ethyl group relative to the ring.

The geometry of the exocyclic amino group.

Intermolecular hydrogen bonding patterns in the crystal lattice, likely involving the N-H protons of the amino group and the carbonyl oxygen, which would dictate the solid-state packing.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The part of a molecule responsible for this absorption is called a chromophore.

The primary chromophore in this compound is the urea functional group (-N-C(=O)-N-). This chromophore exhibits electronic transitions, typically a higher energy π → π* transition and a lower energy, lower intensity n → π* transition. For simple, non-conjugated cyclic ureas, these absorptions occur at the lower end of the UV spectrum, often below 220 nm. cdnsciencepub.comresearchgate.net

The amino (-NH₂) and ethyl (-C₂H₅) groups attached to the nitrogens act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. The lone pair of electrons on the amino group can participate in conjugation with the carbonyl group, which would be expected to cause a bathochromic shift (a shift to longer wavelength) and a hyperchromic effect (an increase in absorption intensity) compared to an unsubstituted imidazolidin-2-one. However, without further conjugation to an aromatic system, the absorption is likely to remain in the far-UV region.

Computational Chemistry and Theoretical Modeling of 1 Amino 3 Ethylimidazolidin 2 One

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone in the theoretical investigation of reaction mechanisms involving imidazolidin-2-one scaffolds. These methods allow for the detailed exploration of potential energy surfaces, identification of intermediates and transition states, and justification of experimentally observed outcomes.

Transition State Analysis in Imidazolidin-2-one Formation

The formation of the imidazolidin-2-one ring is a critical step that can be mechanistically illuminated through transition state analysis. In the synthesis of substituted imidazolidin-2-ones, the cyclization process often involves several key intermediates and their corresponding transition states. For instance, in the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles, a plausible mechanism involves the initial formation of an iminium cation. nih.gov This intermediate can then undergo cyclization and subsequent reactions.

Quantum chemistry calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, can be used to determine the relative energies of various intermediates. nih.gov For example, in a related synthesis, the relative energies of different cationic intermediates were calculated to justify the observed regioselectivity. The stability of these intermediates provides insight into the most likely reaction pathway.

A general pathway for the formation of a 4-substituted imidazolidin-2-one from an N-(2,2-dimethoxyethyl)urea derivative can be proposed. The reaction initiates with the acid-promoted elimination of a methanol (B129727) molecule to form an iminium cation. This cation can then react with a nucleophile via a transition state to form an intermediate, which upon deprotonation yields the final product. An alternative pathway could involve tautomerization to an isomeric cation, which would lead to a different regioisomer. nih.gov The calculated energies of these transition states and intermediates are crucial for understanding why one pathway is favored over another.

Regioselectivity Rationalization through Electronic Structure Calculations

Electronic structure calculations are pivotal in rationalizing the regioselectivity observed in the synthesis of asymmetrically substituted imidazolidin-2-ones. The preference for the formation of one regioisomer over another is often dictated by the electronic properties of the reacting species.

In the synthesis of 4-(het)arylimidazolidin-2-ones, the reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles shows excellent regioselectivity. nih.gov This can be explained by performing quantum chemistry calculations on the potential intermediates. The calculations can reveal the relative stabilities of isomeric intermediates that would lead to different products. For example, the iminium cation formed during the reaction can exist in different forms, and their relative energies can be calculated. The most stable intermediate is expected to be the precursor to the major product.

Control experiments coupled with these computational findings can solidify the proposed mechanism and the reasons for the observed regioselectivity. nih.gov For many heterocyclic systems, density functional theory (DFT) is a powerful tool for studying reactivity, with Fukui indices being used to analyze reactive centers.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and stability of molecules like 1-Amino-3-ethylimidazolidin-2-one. DFT calculations provide valuable information about the electronic structure and various reactivity descriptors.

For a series of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level were used to study their reactivity and stability. scirp.org Similar approaches can be applied to this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and softness (S).

The HOMO and LUMO energies are crucial indicators of a molecule's electron-donating and accepting abilities, respectively. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO gap is a significant indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. scirp.org

The following table illustrates typical global reactivity descriptors that can be calculated using DFT:

| Parameter | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. |

This table provides a general overview of reactivity descriptors and their significance, based on established DFT principles.

Molecular Modeling of Structural and Electronic Properties

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules and to calculate their properties. For this compound, molecular modeling can provide insights into its conformation, bond lengths, bond angles, and electronic charge distribution.

First-principles dynamical simulations can offer a microscopic view of both structural and electronic properties. rsc.org Such simulations can reveal the nature of bonding and non-bonding interactions, as well as conformational changes. A thorough analysis of the electronic structure and partial charge distributions helps in understanding electrostatic interactions and hydrogen bonding capabilities. rsc.org

For related imidazolium-based ionic liquids, theoretical studies have been conducted on their structural and electronic properties. nih.govdntb.gov.ua These studies often employ methods like B3LYP with basis sets such as 6-311+G(d,p) to optimize molecular structures and analyze natural population analysis. nih.gov The results can elucidate hydrogen bonding interactions and the influence of different substituents on the electronic properties of the imidazole (B134444) ring.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. For instance, the vibrational frequencies from Infrared (IR) and Raman spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts, can be calculated.

Efficient theoretical methods are being developed to compute the spectra of complex systems like ionic liquids. nih.gov These computational procedures often involve assessing the most probable conformations through a combination of molecular dynamics and ab initio methods. nih.gov The calculated spectra can then be compared with experimental data to validate the computational model and to help in the assignment of experimental bands.

For imidazotriazole-based thiazolidinone derivatives, DFT has been used to confirm optimized structures and vibrational modes through vibrational energy analysis at the potential energy surface (PES). mdpi.com Similar computational spectroscopy approaches can be applied to this compound to predict its characteristic spectroscopic signatures.

Design and Synthesis of Novel 1 Amino 3 Ethylimidazolidin 2 One Derivatives and Analogs

Strategies for Structural Diversification at Nitrogen and Carbon Positions of the Imidazolidin-2-one Ring

Structural diversification of the 1-Amino-3-ethylimidazolidin-2-one core is essential for developing new chemical entities. Strategies target modifications at the reactive exocyclic amino group, the ring nitrogens, and the carbon backbone of the heterocycle.

The synthesis of the core N-aminoimidazolidin-2-one scaffold can be achieved through methods such as the alkylation of a urea (B33335) nitrogen within a semicarbazone residue using a dihaloethane, like ethylene (B1197577) bromide. nih.gov This approach effectively constructs the five-membered ring. Another key strategy involves the intramolecular cyclization of specifically designed urea derivatives. For instance, base-promoted 5-exo-dig cyclizations of aza-propargylglycinamides have been successfully used to create N-amino-imidazolin-2-ones, which are unsaturated precursors to the target scaffold. nih.govacs.org

Diversification at Nitrogen Positions:

N-1 Amino Group: The primary amino group at the N-1 position is a prime site for diversification. It can readily undergo reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form imines (Schiff bases) and hydrazones. These reactions allow for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties.

N-3 Position: The ethyl group at the N-3 position is typically incorporated by using an N-ethyl substituted precursor in the cyclization step. For example, a reaction could involve a derivative of N-ethylhydrazine or an N-ethyl-N'-(2-haloethyl)urea. While the ethyl group itself is a point of diversity compared to an unsubstituted parent ring, further modification at this position would require a new synthesis starting from a different N-substituted precursor.

Diversification at Carbon Positions (C-4 and C-5):

Starting from Substituted Precursors: The most direct way to introduce substituents at the C-4 and C-5 positions is by using a substituted 1,2-diamine or its synthetic equivalent during the ring formation. For instance, cyclization using 1,2-diaminopropane (B80664) would place a methyl group at the C-4 (or C-5) position.

Intramolecular Cyclization: Novel methods involving the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various C-nucleophiles have been shown to produce 4-substituted imidazolidin-2-ones with high regioselectivity. nih.govmdpi.com This strategy proceeds via an iminium cation intermediate that reacts with electron-rich aromatic or heterocyclic compounds to install a substituent at the C-4 position. nih.govmdpi.com This approach could be adapted to precursors suitable for generating the 1-amino-3-ethyl scaffold.

| Modification Site | Strategy | Key Reagents/Intermediates | Outcome |

|---|---|---|---|

| N-1 Amino Group | Acylation / Sulfonylation | Acyl chlorides, sulfonyl chlorides | Amide and sulfonamide derivatives |

| N-1 Amino Group | Condensation | Aldehydes, Ketones | Imine / Hydrazone derivatives |

| C-4 / C-5 Positions | Cyclization with substituted diamines | Substituted 1,2-diaminoalkanes | Alkyl or aryl substituents on the carbon backbone |

| C-4 Position | Intramolecular Cyclization / Electrophilic Substitution | (2,2-Dialkoxyethyl)ureas, C-nucleophiles (e.g., phenols, indoles), Acid catalyst (TFA) | 4-Aryl or 4-heteroaryl substituted ring. nih.govmdpi.com |

| Ring Formation | Base-promoted Cyclization | Aza-propargylglycinamides, NaH | Forms N-amino-imidazolin-2-one precursor. nih.govacs.org |

Synthesis of Chiral Imidazolidin-2-one Derivatives

The introduction of chirality is a critical aspect of modern drug design. For imidazolidin-2-one derivatives, stereocenters can be established either on the heterocyclic ring itself or on its substituents. The synthesis of chiral analogs related to this compound can be achieved primarily by using enantiomerically pure starting materials. journals.co.za

A well-established method involves the cyclization of a chiral 1,2-diamine with a carbonyl source like carbonyldiimidazole (CDI) or phosgene (B1210022). mdpi.comjournals.co.za For example, using trans-(R,R)-diaminocyclohexane as the starting material leads to a chiral imidazolidin-2-one with a defined stereochemistry on the carbon backbone. mdpi.com This principle can be extended to the synthesis of chiral 1-amino analogs by employing chiral N-substituted hydrazine (B178648) derivatives or by starting with chiral 1,2-diamines and subsequently forming the N-amino functionality.

The use of chiral auxiliaries represents another powerful approach. journals.co.za These are chiral molecules that are temporarily incorporated into the structure to direct a subsequent chemical transformation in a stereoselective manner, after which the auxiliary is removed. For instance, a chiral group could be attached to the N-1 amino position to guide the stereoselective alkylation or addition at the C-4 or C-5 position. Imidazolidin-2-ones themselves are noted for their utility as efficient chiral auxiliaries in various asymmetric reactions, including aldol (B89426) and Diels-Alder reactions, due to their structural rigidity and resistance to nucleophilic ring-opening. journals.co.zaacs.org

Development of this compound-Based Compound Libraries

The generation of compound libraries is a cornerstone of high-throughput screening and drug discovery, allowing for the rapid synthesis and evaluation of thousands of related compounds. nih.gov Developing a library based on the this compound scaffold would involve combinatorial or parallel synthesis techniques.

Solid-phase organic synthesis (SPOS) is a particularly effective technique for library generation. acs.orgnih.gov An efficient approach could involve anchoring a suitable building block to a polymer resin. For example, an amino acid derivative could be attached to the solid support, followed by a sequence of reactions to construct the N-aminoimidazolidin-2-one ring on the resin. Diversification can be achieved by treating portions of the resin with a variety of different reagents in separate reaction vessels.

A potential solid-phase combinatorial strategy could be:

Anchoring: An N-protected amino acid is anchored to a solid support.

Scaffold Formation: The anchored precursor undergoes a series of reactions, such as reaction with a hydrazine derivative followed by cyclization, to form the resin-bound imidazolidin-2-one core.

Diversification: The resin-bound scaffold is split into multiple portions. Each portion is reacted with a unique building block. For instance, the N-1 amino group could be acylated with a diverse set of carboxylic acids, or condensed with various aldehydes to create a library of amides or imines.

Cleavage: The final diversified products are cleaved from the resin, purified, and collected for screening.

Such a combinatorial approach, leveraging different building blocks at various diversification points, can efficiently generate a large library of novel this compound derivatives. nih.govnih.gov Advanced methods may even use generative models and artificial intelligence to design the building blocks for the library to optimize for properties like diversity and predicted activity. rsc.org

Applications of 1 Amino 3 Ethylimidazolidin 2 One in Advanced Organic Synthesis and Chemical Biology Tools Development

Role as a Key Intermediate in Multi-Step Organic Transformations

Substituted imidazolidin-2-ones are recognized as crucial intermediates in organic synthesis, capable of being transformed into a diverse array of complex molecular structures. mdpi.com The 1-amino-3-ethyl-substituted variant is particularly notable due to the synthetic handles it provides for further functionalization. The primary amino group at the N1 position can readily undergo a variety of reactions, including acylation, alkylation, and condensation, allowing for the introduction of diverse substituents.

One of the significant applications of imidazolidin-2-one intermediates is as precursors to vicinal diamines, which are themselves valuable building blocks in organic and medicinal chemistry. nih.govnih.gov The cyclic urea (B33335) moiety can be selectively cleaved under specific conditions to yield the corresponding 1,2-diamine. This transformation is particularly useful in the synthesis of ligands for metal catalysis and in the preparation of biologically active compounds.

Furthermore, the imidazolidin-2-one core is a key structural component in several FDA-approved drugs, such as the antibiotic Linezolid. rsc.org While not a direct component, the synthetic strategies developed for such drugs often involve intermediates with similar cyclic urea structures. The synthesis of N-substituted ureas from primary amides via Hofmann rearrangement is a testament to the versatility of urea-based intermediates in accessing complex molecular architectures. thieme.de The reactivity of the 1-amino group in 1-Amino-3-ethylimidazolidin-2-one allows it to serve as a synthon for more complex urea derivatives, which are prevalent in pharmaceuticals and materials science. organic-chemistry.orgnih.govnih.gov

Utilization as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent building block for the construction of more complex, fused heterocyclic systems. sigmaaldrich.com The presence of both a nucleophilic amino group and a cyclic urea backbone provides multiple avenues for annulation reactions.

For instance, N-amino-imidazolin-2-ones, which share a similar structural motif, have been synthesized and studied for their ability to mimic peptide turns. nih.govacs.org The synthesis of these mimics often involves base-promoted 5-exo-dig cyclizations of propargylic ureas. nih.gov This suggests that this compound could be a precursor to novel peptidomimetics through strategic functionalization and cyclization reactions.

Moreover, the synthesis of fused heterocyclic systems such as imidazo[2,1-a]isoindolones has been achieved through rearrangement and tandem cyclization of amino-acid-based sulfonamides. nih.gov The amino group of a precursor similar to this compound could be derivatized to participate in intramolecular cyclizations, leading to the formation of polycyclic structures with potential biological activity. The synthesis of imidazo[1,2-a]pyrimidines, another class of fused heterocycles, further highlights the utility of amino-functionalized heterocyclic building blocks. beilstein-journals.org

The following table illustrates the types of complex heterocyclic systems that can be synthesized from building blocks related to this compound.

| Starting Material Type | Resulting Heterocyclic System | Synthetic Strategy |

| N-Allylureas | 4,5-Disubstituted imidazolidin-2-ones | Pd-catalyzed carboamination |

| Propargylic Ureas | Imidazolin-2-ones | Base-promoted 5-exo-dig cyclization |

| Amino-acid-based sulfonamides | Imidazo[2,1-a]isoindolones | Intramolecular C-arylation and cyclocondensation |

| N-Amino-imidazolin-2-ones | Peptide turn mimics | Cyclization of aza-propargylglycinyl dipeptides |

Application as a Chiral Auxiliary in Enantioselective Synthesis

Chiral imidazolidin-2-ones have emerged as powerful chiral auxiliaries in asymmetric synthesis, rivaling the well-established oxazolidinones. researchgate.netresearchgate.net Their advantages include convenient preparation, greater stability towards ring-opening reactions, and the ability to induce high levels of stereoselectivity in a variety of transformations. researchgate.net The presence of the N-amino group in this compound offers a unique handle for attachment to a substrate, while the ethyl group at the N3 position can influence the steric environment around the chiral center.

These auxiliaries have been successfully employed in asymmetric alkylation reactions, aldol (B89426) reactions, and Michael additions. researchgate.netresearchgate.net For example, ephedrine-based imidazolidin-2-one chiral auxiliaries have demonstrated good syn-stereoselectivity in the addition of their titanium enolates to activated imines, providing a route to β-amino acids. researchgate.net Similarly, N-acyl derivatives of chiral imidazolidin-2-ones can be deprotonated to form enolates that react with high diastereoselectivity. nih.gov

A key aspect of a successful chiral auxiliary is its ease of removal and recovery. Polymer-supported 2-imidazolidinone chiral auxiliaries have been developed to facilitate this process, allowing for recycling without significant loss of activity. nih.gov The amino group on this compound could be readily adapted for immobilization on a solid support.

The general scheme for the use of a chiral auxiliary involves its temporary incorporation into a prochiral substrate to control the stereochemical outcome of a subsequent reaction, followed by its removal to yield the enantiomerically enriched product. wikipedia.org

Integration into Scaffolds for Chemical Probe Development

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and FDA-approved drugs. nih.govrsc.orgbohrium.com This makes derivatives of this compound attractive candidates for the development of chemical probes to investigate biological systems. The synthesis of peptidomimetics containing imidazolidin-2-one scaffolds that can be equipped with taggable or linkable side chains has been reported, demonstrating their utility as general promoters of specific secondary structures. nih.gov

The development of small-molecule antagonists for receptors such as the melanin-concentrating hormone receptor-1 (MCH-R1) has utilized urea-based scaffolds, including retro bis-aminopyrrolidine ureas. nih.gov The structural similarities suggest that this compound could serve as a core for designing novel receptor modulators.

Furthermore, the synthesis of N-substituted ureas from primary amides highlights the chemical tractability of these systems for creating libraries of compounds for screening. thieme.de The amino group of this compound provides a convenient point for diversification, allowing for the attachment of various pharmacophores or reporter groups necessary for a chemical probe. The development of multicolor probes for bioluminescence imaging showcases the importance of versatile scaffolds in creating tools for biological research.

Development of Functional Materials and Ligands

The synthesis of coordination polymers using ditopic imidazo[1,5-a]pyridine (B1214698) ligands with Zn(II) demonstrates the ability of nitrogen-containing heterocycles to form stable metal-organic frameworks. nih.gov The imidazolidin-2-one ring, with its potential for hydrogen bonding and π-stacking interactions, could contribute to the formation of ordered supramolecular structures.

Amino acids and their derivatives are known to self-assemble into a variety of functional biomaterials, including nanostructures for drug delivery and imaging. beilstein-journals.org The combination of an amino group and a cyclic urea in this compound provides both hydrogen bond donors and acceptors, which are crucial for self-assembly processes. The synthesis of urea-bridged cyclic peptides further illustrates how the urea moiety can be used to create constrained and functional macrocycles. rsc.org

Future Prospects and Emerging Research Frontiers in 1 Amino 3 Ethylimidazolidin 2 One Chemistry

Advancements in Sustainable Synthesis Protocols for Imidazolidin-2-ones

The development of environmentally benign and efficient synthetic methods for constructing the imidazolidin-2-one core is a paramount objective for contemporary organic chemists. Traditional routes often rely on hazardous reagents and harsh conditions, prompting a shift towards more sustainable alternatives. acs.org

Recent breakthroughs in this area have focused on several key strategies:

Catalytic Approaches: The use of transition metal catalysts, such as copper and palladium, has enabled the synthesis of imidazolidin-2-ones under milder conditions with improved yields. semanticscholar.org For instance, copper-catalyzed carbonylation of 1,2-diamines with dialkyl carbonates presents a viable green alternative. semanticscholar.org Furthermore, organocatalysis has emerged as a powerful tool, with bases like phosphazenes facilitating the intramolecular hydroamidation of propargylic ureas to imidazolidin-2-ones with exceptional efficiency and short reaction times. acs.orgnih.gov

Green Solvents and Conditions: A significant stride towards sustainability involves the use of water as a reaction medium. rsc.orgrsc.org The "on-water" synthesis of N-substituted ureas, precursors to imidazolidin-2-ones, has demonstrated high yields and simplified purification processes. rsc.org Additionally, solvent-free and microwave-assisted syntheses are gaining traction, offering reduced energy consumption and waste generation. edu.krd

Multicomponent Reactions (MCRs): Pseudo-multicomponent one-pot protocols are being developed to streamline the synthesis of substituted imidazolidin-2-ones. nih.gov These methods, which involve the in-situ formation and reaction of intermediates, enhance operational simplicity and reduce the number of purification steps, aligning with the principles of green chemistry. nih.gov

Table 1: Comparison of Sustainable Synthesis Methods for Imidazolidin-2-ones

| Method | Catalyst/Promoter | Key Advantages |

| Metal-Catalyzed Carbonylation | Copper (II) Nitrate | Milder conditions, use of less toxic carbonates |

| Organocatalyzed Cyclization | Phosphazene Base (BEMP) | High yields, extremely short reaction times, ambient conditions |

| "On-Water" Synthesis | Water | Environmentally benign, simplified workup |

| Pseudo-Multicomponent Reaction | Statistical Optimization | Increased efficiency, one-pot procedure |

Innovations in Spectroscopic and Computational Characterization Methodologies

A thorough understanding of the structural and electronic properties of 1-Amino-3-ethylimidazolidin-2-one is fundamental to unlocking its full potential. Advances in spectroscopic and computational techniques are providing unprecedented insights.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the structure of imidazolidin-2-one derivatives. mdpi.commdpi.com Two-dimensional NMR techniques, such as NOESY, are crucial for confirming the substitution patterns on the imidazolidinone ring. mdpi.com For instance, the chemical shifts of the methylene (B1212753) protons in the imidazolidinone ring can definitively distinguish between 4- and 5-substituted isomers. nih.gov The presence of the ethyl group and the amino substituent in this compound would be expected to produce characteristic signals, with the diastereotopic protons of the ethyl group's methylene unit potentially appearing as distinct multiplets.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. mdpi.com The characteristic C=O stretching frequency of the cyclic urea (B33335) in the imidazolidin-2-one ring is a key diagnostic peak. researchcommons.org

Computational Characterization:

Density Functional Theory (DFT): DFT calculations have become a powerful predictive tool in understanding the properties of imidazolidin-2-one systems. edu.krdresearchgate.netiau.ir These calculations can provide insights into:

Tautomeric Equilibria: DFT can be used to determine the relative stabilities of different tautomeric forms, such as keto-enol tautomerism, which can influence the compound's reactivity and biological activity. edu.krdresearchgate.net

Molecular Geometry and Electronic Structure: Optimized geometries, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps can be calculated, offering a deeper understanding of the molecule's reactivity and potential interaction sites. iau.irmdpi.com

Spectroscopic Prediction: DFT methods can be employed to calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data. iau.ir

Table 2: Key Spectroscopic and Computational Data for Imidazolidin-2-one Derivatives

| Technique | Observable | Information Gained |

| 1H NMR | Chemical shifts, coupling constants | Proton environment, connectivity, stereochemistry |

| 13C NMR | Chemical shifts | Carbon skeleton, functional groups |

| IR Spectroscopy | Vibrational frequencies | Presence of key functional groups (e.g., C=O, N-H) |

| DFT Calculations | Optimized geometry, electronic energies | Molecular stability, reactivity, theoretical spectra |

Rational Design of Imidazolidin-2-one Scaffolds with Tunable Reactivity

The rational design of novel molecules with specific, predictable properties is a cornerstone of modern chemistry. nih.gov For the this compound scaffold, this involves strategically modifying its structure to fine-tune its reactivity and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR represents a computational approach to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netnih.govmdpi.com By developing QSAR models for imidazolidin-2-one analogs, researchers can identify key structural features that influence a desired outcome, such as inhibitory activity against a specific biological target. nih.govnih.gov For this compound, QSAR studies could guide the design of derivatives with enhanced potency by suggesting modifications to the amino group or the ethyl substituent. These models often consider physicochemical descriptors like lipophilicity, electronic parameters, and steric factors. researchgate.netnih.gov

Bioisosteric Replacement and Scaffold Hopping:

The principles of bioisosteric replacement can be applied to the this compound nucleus to design new analogs. This involves substituting parts of the molecule with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the ethyl group could be replaced with other alkyl or aryl groups, and the amino group could be acylated or otherwise functionalized to explore new chemical space.

The imidazolidin-2-one scaffold itself is a key component of many bioactive molecules. mdpi.comnih.govnih.gov By understanding the structure-activity relationships of existing imidazolidin-2-one-containing drugs, researchers can rationally design novel derivatives of this compound with tailored reactivity for specific applications.

Exploration of Undiscovered Reactivity Patterns for the this compound Nucleus

The unique combination of a cyclic urea, an N-amino group, and an N-ethyl substituent in this compound opens up avenues for exploring novel reactivity patterns.

The N-Amino Group as a Nucleophile and a Handle for Further Functionalization:

The exocyclic amino group is a key feature that distinguishes this compound. This primary amine can act as a nucleophile, participating in a wide range of reactions to introduce further complexity and functionality. masterorganicchemistry.com For example, it can be acylated, alkylated, or used in the formation of imines or other nitrogen-containing heterocycles. The nucleophilicity of this amino group will be influenced by the electronic nature of the imidazolidin-2-one ring. masterorganicchemistry.com

Reactivity of the Cyclic Urea Core:

The urea moiety itself can exhibit diverse reactivity. semanticscholar.orgnih.gov While generally stable, hindered ureas can undergo substitution reactions under neutral conditions. nih.gov The presence of the N-amino and N-ethyl groups in this compound could modulate the reactivity of the urea carbonyl group towards nucleophiles or electrophiles.

Electrophilic Amination and Ring-Opening Reactions:

The nitrogen atoms of the imidazolidinone ring, particularly the one bearing the amino group, could potentially be involved in electrophilic amination reactions. wikipedia.org Furthermore, under certain conditions, the ring itself could be susceptible to cleavage, providing a synthetic route to functionalized ethylenediamine (B42938) derivatives.

The exploration of these and other potential reaction pathways will undoubtedly lead to the discovery of new transformations and the synthesis of novel compounds with interesting properties, further solidifying the importance of the this compound nucleus in the landscape of modern chemical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Amino-3-ethylimidazolidin-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines or urea derivatives. For example, a reported method uses 1,3-dimethyl-2-imidazolidinone as a solvent with triethylamine as a base, achieving yields >95% under room-temperature stirring for 1 hour . Optimization requires adjusting catalysts (e.g., DMAP), solvent polarity, and reaction time. Purification via silica gel chromatography is recommended to isolate the compound as a white solid .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the imidazolidinone ring structure. Key markers include:

- ¹H NMR : Peaks for NH₂ (~5–6 ppm) and ethyl/methylene protons (~1.2–3.5 ppm).

- ¹³C NMR : Carbonyl (C=O) resonance at ~160–170 ppm .

Mass spectrometry (MS) should confirm the molecular ion ([M+H]⁺) and fragmentation patterns. For computational validation, compare experimental data with DFT-calculated spectra (e.g., B3LYP/SDD method) .

Q. How can researchers assess the drug-likeness of this compound using computational tools?

- Methodological Answer : Perform in silico ADME/Tox profiling:

- Lipinski’s Rule of Five : Calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10) .

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). Validate docking poses with experimental structural data (e.g., X-ray crystallography) .

Advanced Research Questions

Q. How can conflicting structural data (e.g., bond angles from computational vs. experimental studies) be resolved for this compound derivatives?

- Methodological Answer : Discrepancies often arise from approximations in computational methods. For example, B3LYP/SDD may predict C1-C2-C3 bond angles as 121.43°, whereas X-ray data might show slight deviations due to crystal packing effects . To resolve this:

- Compare multiple computational methods (e.g., MP2, CCSD(T)) with experimental crystallographic data.

- Use statistical tools (e.g., root-mean-square deviation analysis) to quantify differences .

Q. What strategies are effective in optimizing the synthetic yield of this compound derivatives while minimizing side reactions?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Test alternatives to DMAP, such as pyridine derivatives, to reduce steric hindrance.

- Solvent Optimization : Replace 1,3-dimethyl-2-imidazolidinone with polar aprotic solvents (e.g., DMF) to enhance solubility.

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) to suppress byproduct formation .

Q. How can researchers address contradictions between in silico ADME predictions and in vitro toxicity data for imidazolidinone derivatives?

- Methodological Answer : Discrepancies may arise from oversimplified computational models. Mitigation steps include:

- Multi-parametric Validation : Cross-check ADME predictions (e.g., SwissADME) with in vitro assays (e.g., hepatic microsomal stability tests).

- QSAR Modeling : Develop quantitative structure-activity relationship models using datasets with diverse imidazolidinone analogs to improve prediction accuracy .

Q. What advanced computational methods are recommended for analyzing the electronic properties of this compound in drug design?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity and interaction with biological targets.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over nanosecond timescales to assess stability.

- Charge Distribution Mapping : Use Natural Bond Orbital (NBO) analysis to identify nucleophilic/electrophilic sites .

Q. How should researchers validate molecular docking results for imidazolidinone derivatives when experimental binding data is unavailable?

- Methodological Answer :

- Ensemble Docking : Test multiple protein conformations (e.g., from NMR or cryo-EM structures) to account for flexibility.

- Consensus Scoring : Combine results from AutoDock, Glide, and Gold to reduce false positives.

- Pharmacophore Alignment : Ensure docked poses align with known active-site pharmacophores of related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.